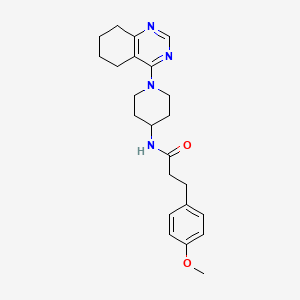

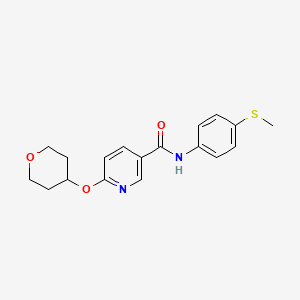

N-(4-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound has been synthesized using various methods and has shown promising results in scientific studies.

Scientific Research Applications

Corrosion Inhibition in Mild Steel

N-(4-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, among other nicotinamide derivatives, has been researched for its corrosion inhibition effect on mild steel in hydrochloric acid solutions. These studies focus on the compound's ability to form a protective layer on the steel surface, thereby reducing corrosion rates. The effectiveness of this inhibition is influenced by factors such as concentration and temperature. Techniques such as Tafel polarization and AC impedance measurements, along with spectroscopic analyses (FTIR, EDX, SEM), have been employed to understand the mechanism of action and the structural integrity of the protective layer formed by these inhibitors. The adsorption of these inhibitors on the steel surface follows the Langmuir isotherm model, indicating a strong and uniform adsorption process that contributes to the inhibition effects (Chakravarthy, Mohana, & Kumar, 2014).

Metabolic Pathways in Humans and Animals

Research on nicotinamide and its derivatives, including this compound, extends into the study of their metabolic pathways in humans and animals. These compounds are part of the NAD+ salvage pathway, crucial for energy metabolism. The metabolites of nicotinamide, such as N'-methyl-2-pyridone-5-carboxamide and N'-methyl-4-pyridone-3-carboxamide, have been quantitatively analyzed to understand the correlation between dietary intake and urinary excretion, reflecting the body's utilization and metabolic processing of nicotinamide and its derivatives (Shibata & Matsuo, 1989).

Biosynthesis and Enzymatic Activity

The enzymatic processes involved in the biosynthesis and transformation of nicotinamide compounds have been a subject of study, providing insights into the enzymatic pathways that convert these compounds into their metabolites. Such research is crucial for understanding the physiological roles of nicotinamide derivatives and their potential therapeutic applications. Investigations into nicotinamide N-methyltransferase, for example, have revealed its role in catalyzing the N-methylation of nicotinamide, highlighting the enzyme's importance in the metabolism of pyridine-containing compounds and its implications in various human diseases (Babault et al., 2018).

Antimicrobial Properties

Nicotinamide derivatives have been studied for their antimicrobial properties, with specific compounds showing effectiveness against a range of bacterial and fungal species. This research is particularly relevant in the search for new antimicrobial agents amidst growing resistance to existing antibiotics. By understanding the structural and functional aspects of these compounds, researchers aim to develop novel therapeutics with enhanced efficacy and specificity (Patel & Shaikh, 2010).

properties

IUPAC Name |

N-(4-methylsulfanylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-24-16-5-3-14(4-6-16)20-18(21)13-2-7-17(19-12-13)23-15-8-10-22-11-9-15/h2-7,12,15H,8-11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDVKQPUXADCFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)OC3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2479406.png)

![1-(3-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2479411.png)

![(4-Benzo[1,3]dioxol-5-ylthiazol-2-yl)hydrazine](/img/structure/B2479416.png)

![2-(2-oxo-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2479417.png)

![5-Fluoro-N-[2-(1H-indol-3-yl)ethyl]-4-methylpyridine-2-carboxamide](/img/structure/B2479418.png)

![2,2,2-trifluoro-N-[4-(trifluoromethylsulfanyl)phenyl]acetamide](/img/structure/B2479424.png)

![3-bromo-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2479426.png)